molecular formula C14H14N2O4 B2838541 1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 590395-50-9

1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B2838541
CAS RN: 590395-50-9
M. Wt: 274.276
InChI Key: FRCRPBBVLZJKGC-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (MNP) is a compound of the pyrrole family with a wide range of applications in scientific research. It is a versatile compound used in the synthesis of various compounds, and has been used in various studies to investigate the structure and function of proteins, enzymes, and other biomolecules. In addition, its unique properties make it useful for the development of drug delivery systems and as a reagent in medicinal chemistry. It is also used in the production of fluorescent dyes and as a catalyst in organic synthesis.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on related compounds indicates a significant interest in the synthesis and reactivity of pyrrole derivatives. For instance, the synthesis of 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones under catalyst-free and solvent-free conditions demonstrates the versatility of pyrrole carbaldehydes in multicomponent reactions, highlighting an eco-friendly approach to synthesizing complex pyrrole derivatives with potential applications in material science and as intermediates in pharmaceutical synthesis (Niknam & Mojikhalifeh, 2014).

Photophysical Properties

The study of pyrene derivatives, closely related to pyrrole compounds, suggests potential applications in organic optoelectronic devices. For instance, derivatives of pyrenes with functionalized groups exhibit promising characteristics for use in organic light-emitting devices (OLEDs), indicating that similar pyrrole compounds might find applications in the development of new materials for electronic and photonic technologies (Hu et al., 2013).

Pharmacological Precursors

Pyrrole derivatives have been explored as precursors in the synthesis of pharmacologically active compounds. The synthesis of tetrahydroquinolines and indolines from 1,2-diamine containing precursors demonstrates the utility of pyrrole-based compounds in medicinal chemistry, particularly in the development of compounds with potential activity as calcium channel antagonists or for other therapeutic targets (Anderson, Noble, & Tocher, 2012).

properties

IUPAC Name

1-(2-methoxy-5-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-9-6-11(8-17)10(2)15(9)13-7-12(16(18)19)4-5-14(13)20-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCRPBBVLZJKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)[N+](=O)[O-])OC)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

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